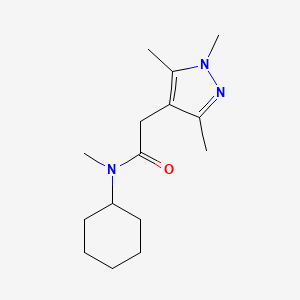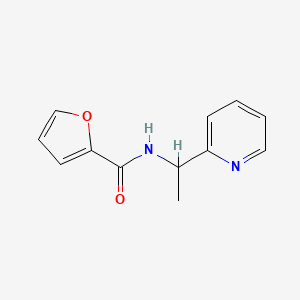
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as CTMP, is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazolam derivatives and has been found to exhibit anxiolytic and cognitive-enhancing effects.
Mecanismo De Acción
The exact mechanism of action of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to act as a selective inhibitor of the dopamine transporter. This leads to an increase in dopamine levels in the brain, which is associated with the anxiolytic and cognitive-enhancing effects of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
Biochemical and Physiological Effects:
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to increase dopamine levels in the brain, which is associated with improved cognitive function and reduced anxiety. Additionally, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been found to enhance the activity of the dopamine transporter, which could have implications for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is the lack of long-term safety data, which could limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of new analogs with improved therapeutic potential. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in humans. Finally, the potential use of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in the treatment of addiction warrants further investigation.
Conclusion:
In conclusion, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a promising compound with potential therapeutic applications in the treatment of anxiety disorders, cognitive impairments, and addiction. While more research is needed to fully understand its mechanism of action and long-term safety, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide represents a promising avenue for future research in the field of psychoactive substances.
Métodos De Síntesis
The synthesis of N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with cyclohexylamine and methyl chloroacetate. The resulting product is then purified by recrystallization to obtain N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic and cognitive-enhancing effects, making it a promising candidate for the treatment of anxiety disorders and cognitive impairments. Additionally, N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to enhance the activity of the dopamine transporter, which could have implications for the treatment of addiction.
Propiedades
IUPAC Name |
N-cyclohexyl-N-methyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-11-14(12(2)18(4)16-11)10-15(19)17(3)13-8-6-5-7-9-13/h13H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRSMEWPMAICAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)
![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)
![1-Methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7505277.png)
![4-[2-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethoxy]benzonitrile](/img/structure/B7505285.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(4-methylphenyl)sulfanyl-3-nitrobenzoate](/img/structure/B7505300.png)